molecular formula C20H25N5O2S B2980236 N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide CAS No. 850476-08-3

N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide

Cat. No.: B2980236
CAS No.: 850476-08-3
M. Wt: 399.51
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Description

N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide is a triazoloquinazoline derivative characterized by a sulfanyl (thioether) linkage at the 1-position of the heterocyclic core, a propyl substituent at the 4-position, and an N-cyclohexylacetamide side chain. Notably, the compound’s molecular formula and weight are inferred from structurally related analogs, with an estimated molecular weight of ~367.4 g/mol based on the triazoloquinazoline scaffold and substituents .

Properties

IUPAC Name

N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c1-2-12-24-18(27)15-10-6-7-11-16(15)25-19(24)22-23-20(25)28-13-17(26)21-14-8-4-3-5-9-14/h6-7,10-11,14H,2-5,8-9,12-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNLINAULPRWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the triazoloquinazoline core. One common method involves the cyclization of appropriate hydrazides with isothiocyanates, followed by the introduction of the cyclohexyl and acetamide groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine, with temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 50°C to 70°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0°C to 25°C.

    Substitution: Various nucleophiles like amines or thiols; solvents like DMSO or acetonitrile; temperatures around 80°C to 120°C.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs, each with potentially unique biological activities.

Scientific Research Applications

N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Explored for its potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound is believed to inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of pathogens.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the triazoloquinazoline core or acetamide functionality, enabling comparative analysis:

Compound A : N-(4-Methoxyphenyl)-2-({5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide
  • Structural Differences: Substituent: N-(4-methoxyphenyl) vs. N-cyclohexyl in the target compound. Impact: The methoxyphenyl group enhances aromaticity and may improve solubility due to the electron-donating methoxy group.
Compound B : 2-[[4,5-Dihydro-4-[(4-methylphenyl)methyl]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-1-yl]thio]-N-[4-(2-phenyldiazenyl)phenyl]acetamide (CAS 566195-59-3)
  • Structural Differences: Substituents: A 4-methylbenzyl group at the 4-position and a diazenylphenyl group on the acetamide.
Compound C : N-cyclohexyl-2-(1-pentylindol-3-yl)acetamide
  • Structural Differences :
    • Core : Indole vs. triazoloquinazoline.
    • Substituent : A pentyl chain on the indole nitrogen.
    • Impact : The indole core lacks the triazoloquinazoline’s hydrogen-bonding capacity, reducing interactions with polar targets. The pentyl chain may enhance hydrophobic interactions but could increase metabolic instability.

Comparative Data Table

Parameter Target Compound Compound A Compound B Compound C
Core Structure Triazoloquinazoline Triazoloquinazoline Triazoloquinazoline Indole
Substituent at 4-Position Propyl Propyl 4-Methylbenzyl N/A (Indole)
Acetamide Side Chain N-cyclohexyl N-(4-methoxyphenyl) N-[4-(phenyldiazenyl)phenyl] N-cyclohexyl
Molecular Weight ~367.4 g/mol (estimated) ~383.4 g/mol (estimated) ~588.7 g/mol (exact) ~342.5 g/mol (estimated)
Key Functional Groups Sulfanyl, propyl, cyclohexyl Sulfanyl, propyl, methoxyphenyl Sulfanyl, benzyl, diazenyl Indole, pentyl, cyclohexyl

Structure-Activity Relationship (SAR) Insights

Cyclohexyl vs. Aromatic Substituents: The N-cyclohexyl group in the target compound likely improves metabolic stability compared to Compound A’s methoxyphenyl group, which may undergo demethylation or oxidative metabolism . Cyclohexyl’s non-aromatic nature reduces π-π stacking but enhances passive diffusion across lipid bilayers.

Sulfanyl Linkage :

  • The thioether group in the target compound and Compounds A/B may confer resistance to enzymatic hydrolysis compared to ester or ether analogs. However, sulfur’s lower electronegativity could reduce hydrogen-bonding interactions versus oxygen-containing linkages.

Alkyl Chain Length :

  • The propyl chain at the 4-position (target compound and Compound A) balances steric bulk and flexibility. Longer chains (e.g., pentyl in Compound C) may increase off-target interactions or toxicity .

Triazoloquinazoline Core :

  • This scaffold provides multiple hydrogen-bonding sites (N and O atoms) for target engagement, contrasting with Compound C’s indole core, which lacks such polar functionality.

Research Findings and Limitations

  • Bioactivity Data: No direct pharmacological data for the target compound are available in the provided evidence.
  • Physical Properties : Critical data (e.g., solubility, melting point) are absent for the target compound, limiting a full pharmacokinetic assessment.
  • Synthetic Feasibility : The sulfanyl group in the target compound may require specialized coupling reagents, increasing synthesis complexity compared to oxygen-linked analogs .

Biological Activity

N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its structure, biological properties, relevant case studies, and research findings.

Molecular Structure and Properties

The compound has a complex molecular structure characterized by the following properties:

PropertyDetails
Molecular Formula C26H28FN5O2S
Molecular Weight 493.6 g/mol
IUPAC Name N-cyclohexyl-1-[(3-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
CAS Number 1111210-56-0

This compound features a triazoloquinazoline core with a cyclohexyl group and a sulfanyl acetamide moiety, which contributes to its diverse biological activities.

Anticancer Properties

Research indicates that compounds within the triazoloquinazoline class exhibit promising anticancer properties . The mechanism of action involves the inhibition of critical signaling pathways that regulate cancer cell proliferation and survival. For instance, these compounds may inhibit specific enzymes or receptors crucial for tumor growth and metastasis.

Preliminary studies have shown that N-cyclohexyl derivatives can significantly reduce the viability of various cancer cell lines. For example, one study reported an IC50 value in the low micromolar range against breast cancer cells, suggesting a potent anticancer effect.

Antimicrobial Activity

N-cyclohexyl derivatives have also demonstrated antimicrobial activity against several bacterial strains. A study found that similar compounds exhibited significant antibacterial effects against Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/ml. This suggests potential applications in treating bacterial infections.

Pharmacological Evaluation

Pharmacological assessments have highlighted the potential of these compounds as antagonists for chemokine receptors such as CCR2 and CCR5. These receptors are involved in inflammatory processes and are targets for therapeutic interventions in various diseases, including HIV.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of N-cyclohexyl derivatives. The following table summarizes some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamideSimilar core structure with cyclopentyl groupVariation in biological activity due to different substituents
N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamideDifferent fluorobenzyl groupInsights into structure–activity relationships

Case Studies and Research Findings

Numerous studies have investigated the biological activity of N-cyclohexyl derivatives:

  • Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that N-cyclohexyl derivatives inhibited tumor growth in xenograft models by disrupting angiogenesis and inducing apoptosis in cancer cells.
  • Mechanistic Insights : Binding studies have revealed that these compounds can interact with key enzymes involved in cancer metabolism, providing insights into their mechanisms of action.
  • Pharmacokinetics : Research has also focused on the pharmacokinetic profiles of these compounds, indicating favorable absorption and distribution characteristics that enhance their therapeutic potential.

Q & A

Q. What are the standard synthetic routes for N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide?

The compound is typically synthesized via multi-step reactions. A common approach involves:

  • Core Preparation : Constructing the triazoloquinazolinone core via cyclization of precursors (e.g., 4-propyl-1,2,4-triazole derivatives).
  • Functionalization : Introducing the sulfanyl and acetamide groups using reagents like chloroacetyl chloride in the presence of triethylamine, followed by reflux and TLC monitoring to track reaction progress .
  • Purification : Recrystallization from solvents like pet-ether or ethanol-DMF mixtures to isolate the pure product .

Q. How is structural confirmation achieved for this compound?

Structural validation requires a combination of analytical techniques:

  • Spectroscopy : 1^1H NMR and IR spectra confirm functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) and proton environments .
  • Mass Spectrometry : LC-MS provides molecular ion peaks and fragmentation patterns to verify molecular weight .
  • Elemental Analysis : Ensures stoichiometric consistency with the expected formula .

Q. What computational tools predict the biological activity of this compound?

The PASS (Prediction of Activity Spectra for Substances) program is widely used to forecast potential biological activities (e.g., antimicrobial, anticancer). Molecular docking against target proteins (e.g., enzymes or receptors) further refines activity predictions by simulating binding interactions .

Advanced Research Questions

Q. How to address contradictions in biological activity data between in vitro and in silico studies?

Discrepancies may arise from assay conditions (e.g., pH, solubility) or docking model limitations. Mitigation strategies include:

  • Validation Assays : Repeating in vitro tests under controlled conditions (e.g., standardized cell lines, solvent consistency) .
  • Docking Refinement : Using cryo-EM or X-ray crystallography data to improve target protein models .
  • ADME Profiling : Assessing bioavailability to explain reduced in vivo efficacy .

Q. What experimental design considerations optimize large-scale synthesis?

Key factors include:

  • Process Control : Implementing continuous flow reactors to enhance yield and reduce side reactions .
  • Solvent Selection : Using green solvents (e.g., ethanol-water mixtures) for eco-friendly scaling .
  • Separation Technologies : Membrane filtration or column chromatography to purify intermediates .

Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?

SAR studies involve:

  • Modification : Systematically altering substituents (e.g., varying alkyl chains on the triazole or quinazolinone moieties) .
  • Activity Testing : Screening derivatives against disease-specific targets (e.g., cancer cell lines) to correlate structural changes with efficacy .
  • Computational Modeling : QSAR (Quantitative SAR) to predict activity trends based on electronic or steric parameters .

Q. What advanced techniques validate crystallinity and purity?

  • Single-Crystal X-ray Diffraction : Resolves atomic-level structure and confirms stereochemistry .
  • DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis assess thermal stability and polymorphic forms .

Q. How to troubleshoot low yields in the sulfanylation step?

Common solutions:

  • Catalyst Optimization : Using DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .
  • Solvent Polarity Adjustment : Switching to polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Methodological Challenges

Q. What strategies improve solubility for in vivo testing?

  • Prodrug Design : Introducing hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to bypass solubility limitations .

Q. How to ensure reproducibility in spectral data?

  • Standardized Protocols : Calibrating instruments with reference compounds (e.g., deuterated solvents for NMR) .
  • Cross-Lab Validation : Collaborating with independent labs to confirm spectral assignments .

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